molecular formula C10H12O B13583155 (S)-cyclopropyl(phenyl)methanol

(S)-cyclopropyl(phenyl)methanol

Cat. No.: B13583155
M. Wt: 148.20 g/mol
InChI Key: GOXKCYOMDINCCD-SNVBAGLBSA-N
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Description

(S)-cyclopropyl(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a phenyl ring, with a hydroxyl group (-OH) bonded to the carbon atom adjacent to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-cyclopropyl(phenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, cyclopropyl(phenyl)ketone, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method involves the asymmetric addition of cyclopropylcarbinyl anion to benzaldehyde, followed by reduction.

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclopropyl(phenyl)methane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Cyclopropyl(phenyl)ketone or cyclopropyl(phenyl)aldehyde.

    Reduction: Cyclopropyl(phenyl)methane.

    Substitution: Cyclopropyl(phenyl)halides or cyclopropyl(phenyl)amines.

Scientific Research Applications

(S)-cyclopropyl(phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various materials.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and steric properties, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Phenylethanol: Similar in structure but with an ethyl group instead of a cyclopropyl group.

    Cyclopropylmethanol: Lacks the phenyl group, making it less complex.

    Phenylmethanol (Benzyl alcohol): Lacks the cyclopropyl group, resulting in different reactivity and properties.

Uniqueness

(S)-cyclopropyl(phenyl)methanol is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(S)-cyclopropyl(phenyl)methanol

InChI

InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m1/s1

InChI Key

GOXKCYOMDINCCD-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=C2)O

Canonical SMILES

C1CC1C(C2=CC=CC=C2)O

Origin of Product

United States

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